Quinoline-6,7-diol
CAS No.:
Cat. No.: VC17467924
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7NO2 |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | quinoline-6,7-diol |
| Standard InChI | InChI=1S/C9H7NO2/c11-8-4-6-2-1-3-10-7(6)5-9(8)12/h1-5,11-12H |
| Standard InChI Key | IFMZKCMCMMMEKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)O)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
Quinoline-6,7-diol (IUPAC: quinolin-6,7-diol) has the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. Its structure consists of a quinoline core (a benzene ring fused to a pyridine ring) with hydroxyl groups at positions 6 and 7 (Figure 1).
Table 1: Key structural properties of Quinoline-6,7-diol
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Topological Polar SA | ~61.7 Ų (estimated) |
| XLogP | ~1.5 (predicted) |
Note: Values estimated from structurally similar compounds like 4,6-dihydroxyquinoline and dibenzoquinoline derivatives .
Stereochemical Considerations
Synthesis and Reaction Pathways
Multicomponent Reactions (MCRs)
Recent advances in quinoline synthesis highlight the utility of MCRs for constructing complex scaffolds. While no direct synthesis of Quinoline-6,7-diol has been reported, methodologies for analogous compounds provide viable routes:
-
Povarov Reaction: Enables the assembly of quinoline derivatives via [4+2] cycloaddition between aniline, aldehydes, and dienophiles .
-
Copper-Catalyzed Domino Reactions: As demonstrated for pyrimidine-fused quinolines , similar conditions (Cu(II)/DMF) could facilitate C–N bond formation in Quinoline-6,7-diol.
-
Oxidative Cyclization: AgSbF₆/K₂S₂O₈-mediated reactions using DMSO as a C1 source might be adapted to introduce hydroxyl groups regioselectively.
| Method | Key Reagents | Yield Range |
|---|---|---|
| Copper-catalyzed domino | Cu(II), DMF, 2-bromobenzaldehyde | 40–95% |
| AgSbF₆-mediated | AgSbF₆, K₂S₂O₈, DMSO | Up to 91% |
Physicochemical Properties
Solubility and Stability
Quinoline-6,7-diol is predicted to exhibit moderate water solubility due to its polar hydroxyl groups, contrasting with simpler quinolines (e.g., 4,6-dihydroxyquinoline ). Its stability in aqueous media likely depends on pH, with deprotonation occurring at physiological conditions.
Spectroscopic Characteristics
-
UV-Vis: Strong absorption bands near 270–320 nm, typical of conjugated quinoline systems.
-
NMR: Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (δ 5.0–6.0 ppm) .
| Target (UniProt ID) | Probability | Biological Role |
|---|---|---|
| DNA lyase (P27695) | 99.13% | DNA repair |
| NF-κB p105 (P19838) | 96.20% | Inflammation regulation |
| Cathepsin D (P07339) | 95.82% | Proteolytic processing |
Antiviral Activity
Quinoline derivatives are recognized for antiviral properties. Although direct evidence for Quinoline-6,7-diol is lacking, structural analogs inhibit viral replication by targeting proteases and polymerases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume